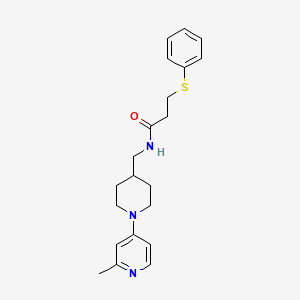
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-fluorophenyl)thiophene-3-carboxamide is a chemical compound with the linear formula C11H9FN2OS . It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound is based on a thiophene core, which is a five-membered ring containing one sulfur atom . The compound also contains a fluorophenyl group and a carboxamide group attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned earlier .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Solvent-Free Synthesis and Spectral Analysis : A study by Thirunarayanan & Sekar (2013) describes the solvent-free synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives. They employed SiO2:H3PO4 catalyzed condensation under microwave irradiation, achieving over 85% yield. The spectral data of these derivatives were analyzed, revealing the effects of substituents on spectral group absorptions (Thirunarayanan & Sekar, 2013).
Gewald Reaction under Aqueous Conditions : Abaee & Cheraghi (2013) reported a four-component Gewald reaction that facilitates room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting an efficient synthesis method under organocatalyzed aqueous conditions (Abaee & Cheraghi, 2013).
Biological and Chemical Properties
Antimicrobial Activity : Bhattacharjee et al. (2012) synthesized novel Schiff bases of 2-amino-N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl)thiophenes and evaluated their antimicrobial activity. The compounds exhibited promising results, suggesting potential applications in developing new antimicrobial agents (Bhattacharjee et al., 2012).
Antinociceptive Activity : A study by Shipilovskikh et al. (2020) explored the antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides. This research adds to the understanding of the potential therapeutic applications of thiophene derivatives in pain management (Shipilovskikh et al., 2020).
Electrochemical and Photophysical Properties
- Electrochromic and Electrofluorescent Properties : Sun et al. (2016) synthesized electroactive polyamides with bis(diphenylamino)-fluorene units, demonstrating excellent reversible stability of multicolor electrochromic characteristics and strong fluorescence. These findings suggest applications in electronic and optoelectronic devices (Sun et al., 2016).
Direcciones Futuras
The future directions for research on 2-Amino-N-(2-fluorophenyl)thiophene-3-carboxamide and other thiophene derivatives could involve further exploration of their synthesis methods and potential biological activities. Given the wide range of biological effects exhibited by thiophene derivatives, they could play a vital role in the development of new pharmaceuticals .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to interact with their targets, leading to various biological responses .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-3-1-2-4-9(8)14-11(15)7-5-6-16-10(7)13/h1-6H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDSQKLUAMCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2858907.png)
![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)
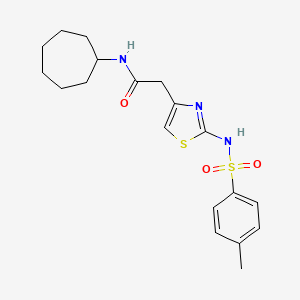
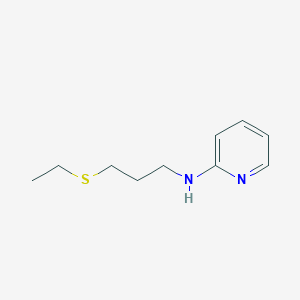
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2858914.png)
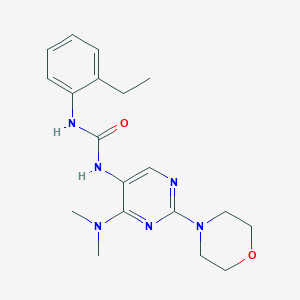
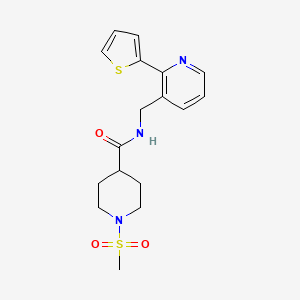
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)
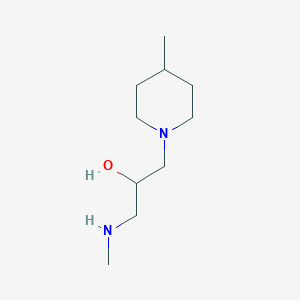
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)
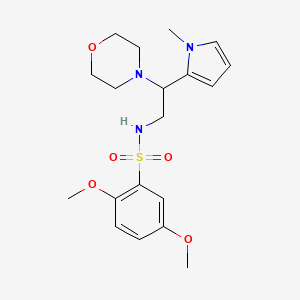
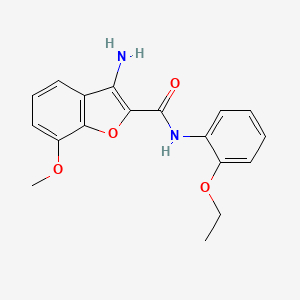
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)
